sRANKL-IN-1 -

sRANKL-IN-1

Catalog Number: EVT-12528720
CAS Number:
Molecular Formula: C18H18N4O6S
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

sRANKL is derived from the membrane-bound form of receptor activator of nuclear factor-κB ligand (mRANKL) through proteolytic cleavage. It belongs to the tumor necrosis factor superfamily and exists in both soluble and membrane-bound forms. The classification of sRANKL-IN-1 as an inhibitor highlights its role in modulating the activity of this ligand, particularly in contexts where excessive osteoclast activity leads to bone loss.

Synthesis Analysis

Methods and Technical Details

The synthesis of sRANKL-IN-1 involves several steps beginning with the identification of a specific binding site on sRANKL through molecular dynamics simulations. The process typically includes:

  1. Virtual Screening: An in-house library of compounds is screened using rigid-body docking methods to identify potential inhibitors that bind preferentially to sRANKL over mRANKL.
  2. Induced-Fit Docking: Selected compounds undergo further refinement through induced-fit docking to enhance binding affinity predictions.
  3. Biological Validation: The most promising candidates are tested in biological assays, such as osteoclastogenesis assays, to confirm their efficacy in inhibiting osteoclast differentiation.

The most potent inhibitor identified from these screenings exhibited an IC50 value of 0.096 μM, indicating strong inhibitory activity against sRANKL-mediated processes .

Molecular Structure Analysis

Structure and Data

sRANKL-IN-1 is characterized by its interaction with specific residues within the sRANKL binding site. The molecular structure typically includes:

  • Homotrimeric Form: Each monomer has a molecular weight of approximately 20 kDa, contributing to a total molecular weight of about 60 kDa for the entire trimer.
  • Key Residues: Important residues for binding include K180, I246, and Q236, which are crucial for distinguishing between sRANKL and mRANKL during interactions .

The structural data obtained from crystallography or NMR studies can provide insights into the conformational dynamics and stability of the inhibitor when bound to its target.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving sRANKL-IN-1 include:

  • Binding Affinity Assays: Evaluating how well the compound binds to sRANKL compared to mRANKL through surface plasmon resonance techniques.
  • Inhibition Studies: Testing the compound's ability to inhibit osteoclastogenesis by measuring changes in osteoclast formation in vitro.

These reactions are critical for understanding the inhibitor's mechanism of action and its potential therapeutic applications.

Mechanism of Action

Process and Data

sRANKL-IN-1 functions by selectively inhibiting the interaction between sRANKL and its receptor RANK on osteoclast precursors. This inhibition prevents downstream signaling pathways that lead to osteoclast differentiation and activation. The data suggest that:

  • Reduced Osteoclast Activity: In vitro studies show a significant decrease in osteoclast formation when treated with sRANKL-IN-1.
  • Selectivity: The compound demonstrates high selectivity for sRANKL over mRANKL, reducing the risk of unwanted immunosuppressive effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of sRANKL-IN-1 include:

  • Solubility: Typically soluble in aqueous buffers used for biological assays.
  • Stability: Stability under physiological conditions is essential for effective therapeutic use.

The chemical properties encompass:

  • Molecular Weight: Approximately 60 kDa for the homotrimeric form.
  • Binding Characteristics: High affinity towards specific binding sites on sRANKL, validated through various biochemical assays .
Applications

Scientific Uses

sRANKL-IN-1 has promising applications in various scientific fields:

  • Osteoporosis Treatment: As an anti-resorptive agent, it could be used to prevent or treat osteoporosis by inhibiting excessive bone resorption.
  • Cancer Research: Given its role in tumor microenvironments, targeting sRANKL may also have implications in cancer therapies where bone metastasis is a concern.
  • Bone Health Studies: It serves as a valuable tool for studying bone metabolism and the mechanisms underlying osteoclast differentiation .

Properties

Product Name

sRANKL-IN-1

IUPAC Name

2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid

Molecular Formula

C18H18N4O6S

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C18H18N4O6S/c1-4-28-17(27)14-9(2)19-18(29-14)20-15(24)13(10(3)23)22-21-12-8-6-5-7-11(12)16(25)26/h5-8,23H,4H2,1-3H3,(H,25,26)(H,19,20,24)/b13-10-,22-21?

InChI Key

UBOUAGIRCXVUFL-DKYFMLMQSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C(=O)O)C

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=CC=CC=C2C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.